molecular formula C14H8FN3 B15334774 3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B15334774
M. Wt: 237.23 g/mol
InChI Key: JGLWJLSEXRRQLR-UHFFFAOYSA-N
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Description

3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a fluorine atom at the 6-position and a benzonitrile group at the 3-position.

Preparation Methods

The synthesis of 3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the reaction of imidoyl chlorides with triethyl phosphite. The imidoyl chlorides are prepared by the consecutive addition of trifluoroacetic acid and thionyl chloride to a solution of methyl-2-aminopyridine in pyridine. The subsequent reaction with triethyl phosphite leads to the formation of the desired imidazopyridine compound .

Chemical Reactions Analysis

3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

Properties

Molecular Formula

C14H8FN3

Molecular Weight

237.23 g/mol

IUPAC Name

3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C14H8FN3/c15-12-4-5-14-17-13(9-18(14)8-12)11-3-1-2-10(6-11)7-16/h1-6,8-9H

InChI Key

JGLWJLSEXRRQLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C=C(C=CC3=N2)F)C#N

Origin of Product

United States

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